molecular formula C33H38N2O8S B12031565 methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12031565
M. Wt: 622.7 g/mol
InChI Key: VSFFUUOUVIIHKL-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is primarily used in early discovery research. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for researchers exploring new chemical entities . Its applications span various fields, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Limited use due to its specialized nature.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. its structure suggests it may interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of multiple functional groups allows it to participate in diverse chemical reactions, potentially affecting biological pathways .

Properties

Molecular Formula

C33H38N2O8S

Molecular Weight

622.7 g/mol

IUPAC Name

methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H38N2O8S/c1-6-8-10-18-43-24-16-13-22(19-25(24)40-4)27-26(28(36)21-11-14-23(15-12-21)42-17-9-7-2)29(37)31(38)35(27)33-34-20(3)30(44-33)32(39)41-5/h11-16,19,27,36H,6-10,17-18H2,1-5H3/b28-26-

InChI Key

VSFFUUOUVIIHKL-SGEDCAFJSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCCCC)/O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC

Origin of Product

United States

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